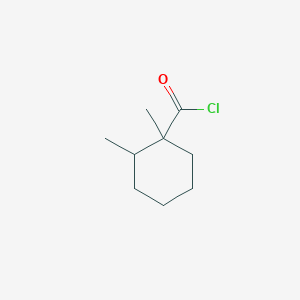
1,2-Dimethylcyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions and a carbonyl chloride group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,2-dimethylcyclohexane using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Reagents such as ammonia (NH₃), ethanol (C₂H₅OH), or hydrogen sulfide (H₂S) under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Substitution: Amides, esters, thioesters.
Reduction: Aldehydes, alcohols.
Oxidation: Carboxylic acids, other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylcyclohexane: Lacks the carbonyl chloride group, making it less reactive in substitution and reduction reactions.
Cyclohexane-1-carbonyl chloride: Lacks the methyl groups, resulting in different steric and electronic properties.
1,2-Dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
Uniqueness
1,2-Dimethylcyclohexane-1-carbonyl chloride is unique due to the presence of both methyl groups and the carbonyl chloride group, which impart distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
58997-63-0 |
|---|---|
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
1,2-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
MLZUHXRVHODPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
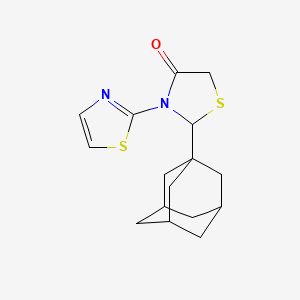
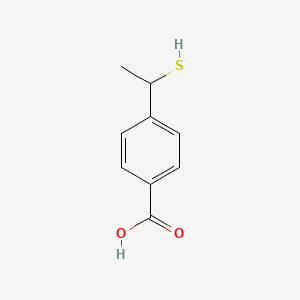
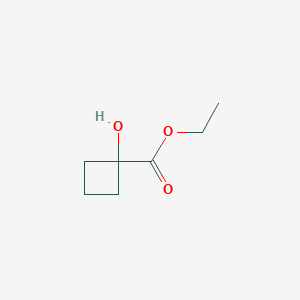
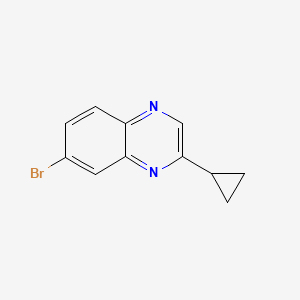

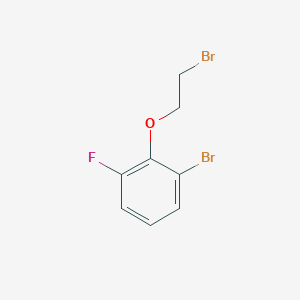
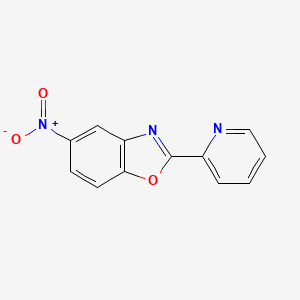
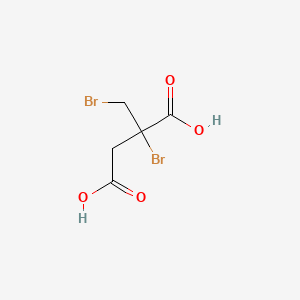

![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
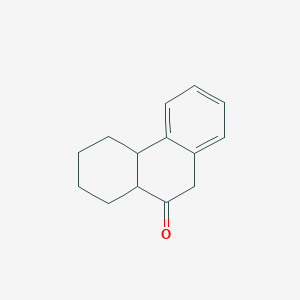
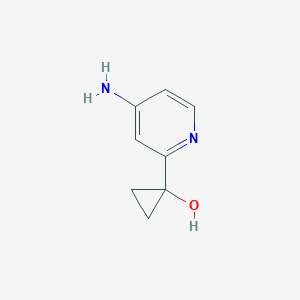
![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)
